
Tetrahydrofluoroene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrofluoroene is an organic compound with the molecular formula C16H12F3N3O It is a highly substituted derivative of fluorene, characterized by the presence of fluorine atoms and a nitrogen-containing functional group
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydrofluoroene can be synthesized through various methods. One common approach involves the hydrogen transfer reaction of a precursor compound in the presence of a hydrogen acceptor and a catalyst. This method allows for the formation of this compound along with a hydride of the hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound typically involves the Diels-Alder reaction between indene and butadiene, followed by distillation to concentrate the desired product . This process is advantageous due to its high yield and efficiency, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Tetrahydrofluoroene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated this compound derivatives.
科学的研究の応用
Tetrahydrofluoroene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials and as a solvent in various industrial processes.
作用機序
The mechanism of action of tetrahydrofluoroene involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor beta agonist, it binds to the estrogen receptor beta, modulating its activity and influencing gene expression . This interaction can lead to various physiological effects, making it a valuable compound in medical research.
類似化合物との比較
Tetrahydrofuran: A cyclic ether with similar solvent properties but lacking the fluorine and nitrogen functionalities.
2-Methyltetrahydrofuran: A derivative with a methyl group, offering higher stability and different solvent properties.
Fluorene: The parent compound, which lacks the tetrahydro and fluorine substitutions.
Uniqueness: Tetrahydrofluoroene stands out due to its unique combination of fluorine atoms and nitrogen-containing functional groups
特性
CAS番号 |
891500-65-5 |
|---|---|
分子式 |
C16H12F3N3O |
分子量 |
319.28 g/mol |
IUPAC名 |
(1S,15R)-13-(trifluoromethyl)-5,6,7-triazapentacyclo[13.2.1.01,12.03,11.04,8]octadeca-3(11),4,7,9,12-pentaen-14-one |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)12-11-8-1-2-10-13(21-22-20-10)9(8)6-15(11)4-3-7(5-15)14(12)23/h1-2,7H,3-6H2,(H,20,21,22)/t7-,15+/m1/s1 |
InChIキー |
NBIJFOMIQBZRIJ-MLXNANBUSA-N |
異性体SMILES |
C1C[C@@]23C[C@@H]1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F |
正規SMILES |
C1CC23CC1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


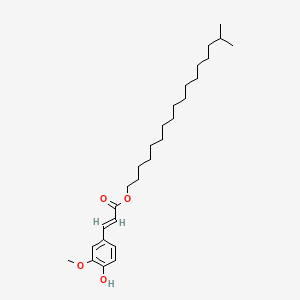
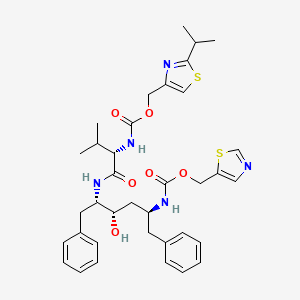
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
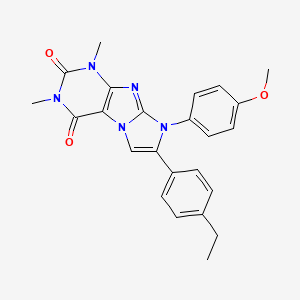

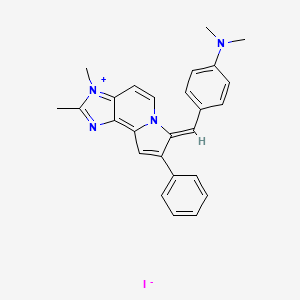
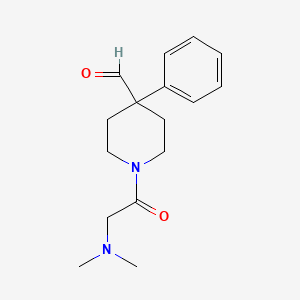

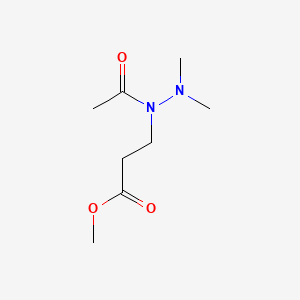
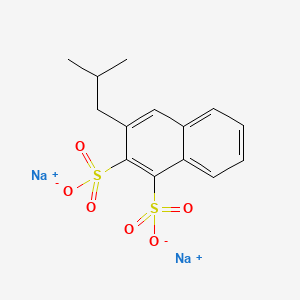


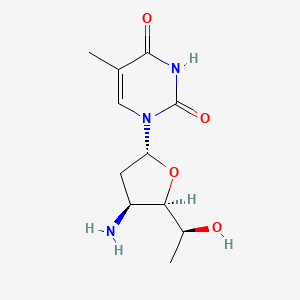
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
